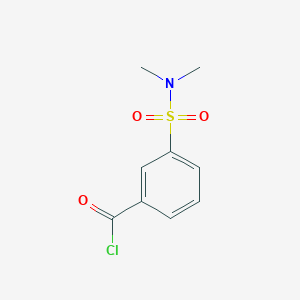

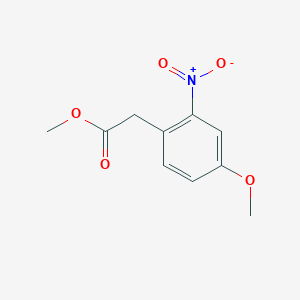

![molecular formula C24H19N5O3 B2716324 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide CAS No. 1189855-89-7](/img/structure/B2716324.png)

2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Aplicaciones Científicas De Investigación

Antagonistic Activities on Adenosine Receptors

The derivative's structure, closely related to 1,2,4-triazoloquinoxaline compounds, has been explored for its potential as a human A3 adenosine receptor antagonist. These studies have demonstrated significant selectivity and potency, indicating its potential for therapeutic applications, especially in conditions where modulation of adenosine receptors is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005). The versatility of the triazoloquinoxaline scaffold in obtaining potent and selective adenosine receptor antagonists underlines the compound's significance in receptor-based pharmacology.

Novel Antidepressant Agents

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which the discussed compound is structurally related, have shown promise as rapid-onset antidepressants. These compounds have demonstrated the ability to reduce immobility in behavioral despair models in rats, suggesting their potential as novel and rapid-acting antidepressant agents. Additionally, their ability to bind avidly to adenosine A1 and A2 receptors further supports their pharmacological relevance and potential therapeutic applications (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Synthesis and Chemical Properties

Research into the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs demonstrates the chemical versatility and potential for further modification of the triazoloquinoxaline derivatives. These studies contribute to the understanding of the compound's chemical properties and pave the way for the development of new compounds with potentially improved pharmacological profiles (Fathalla, 2015).

Anticancer Activity

A novel series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with the discussed compound, were synthesized and tested for anticancer activity. These derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential for the development of new anticancer agents (Reddy et al., 2015).

Direcciones Futuras

The future directions for research on “2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” and related compounds could involve further exploration of their biological activities, given the broad spectrum of activities exhibited by quinoxalines and their derivatives . Additionally, further studies could investigate the potential of these compounds as A2B receptor antagonists .

Mecanismo De Acción

Target of Action

Similar compounds in the [1,2,4]triazolo [4,3-a]quinoxaline class have been found to interact with dna . These compounds intercalate into the DNA structure, which can disrupt the normal functioning of the DNA molecule .

Mode of Action

The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide, like other [1,2,4]triazolo [4,3-a]quinoxaline derivatives, is believed to intercalate into DNA . This intercalation can disrupt the normal functioning of the DNA molecule, potentially leading to cell death .

Biochemical Pathways

Given its potential dna intercalation activity, it can be inferred that this compound may affect pathways related to dna replication and transcription .

Pharmacokinetics

Similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are critical factors affecting a drug’s bioavailability and overall effectiveness.

Result of Action

Based on the potential dna intercalation activity of similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives, it can be inferred that this compound may lead to cell death .

Propiedades

IUPAC Name |

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3/c1-16-11-13-18(14-12-16)32-23-22-27-28(15-21(30)25-17-7-3-2-4-8-17)24(31)29(22)20-10-6-5-9-19(20)26-23/h2-14H,15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRYWBWCLDXCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

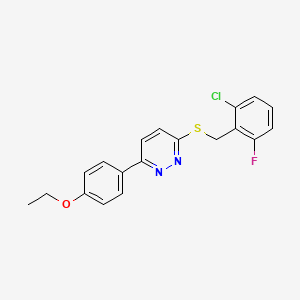

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)

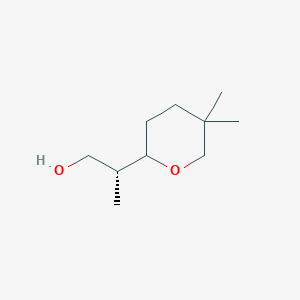

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)

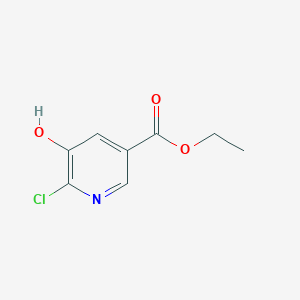

![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)

![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)

![1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2716261.png)

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)